Jervine acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

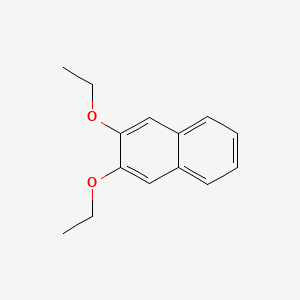

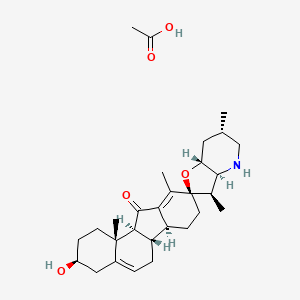

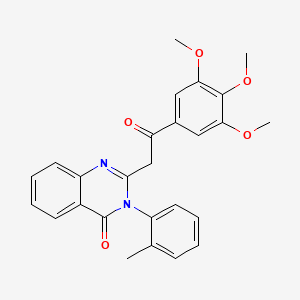

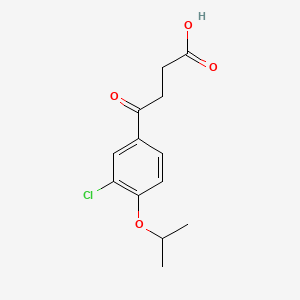

Jervine acetate is a steroidal alkaloid derived from the plant genus Veratrum. It has a molecular formula of C29H43NO5 and is known for its potent teratogenic effects, which can cause birth defects in vertebrates. This compound is structurally related to other Veratrum alkaloids such as cyclopamine and veratramine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Jervine acetate involves several key steps, including the formation of the steroidal backbone and the introduction of functional groups. One approach to synthesizing this compound is through the enantioselective synthesis of a diyne fragment containing the steroidal A/B rings, followed by the asymmetric synthesis of a propargyl-substituted piperidinone unit. The final step involves an intramolecular [2 + 2 + 2] cycloisomerization reaction to construct the remaining rings of the hexacyclic cevanine skeleton .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely involves similar synthetic routes as those used in laboratory settings. The use of readily available reagents and efficient reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Jervine acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium methoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.

Scientific Research Applications

Jervine acetate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying steroidal alkaloids and their synthetic pathways. In biology, this compound is studied for its teratogenic effects and its role in inhibiting the Hedgehog signaling pathway . In industry, this compound is used in the development of antifungal agents and other bioactive compounds .

Mechanism of Action

Jervine acetate exerts its effects by interacting with the smoothened protein, a seven-pass transmembrane protein involved in the Hedgehog signaling pathway. By binding to and inhibiting smoothened, this compound prevents the activation of GLI1 transcription and the transcription of Hedgehog target genes . This inhibition disrupts the normal signaling processes, leading to various biological effects, including teratogenicity and potential anticancer activity.

Comparison with Similar Compounds

Jervine acetate is structurally similar to other Veratrum alkaloids, such as cyclopamine and veratramine. These compounds share a common steroidal backbone but differ in their functional groups and biological activities. Cyclopamine, for example, is another potent inhibitor of the Hedgehog signaling pathway and has been extensively studied for its anticancer properties . Veratramine, on the other hand, has different biological activities and is less studied compared to Jervine and cyclopamine .

List of Similar Compounds:- Cyclopamine

- Veratramine

- Muldamine

Conclusion

This compound is a fascinating compound with significant scientific research applications and potential therapeutic uses. Its unique structure and biological activities make it an important subject of study in various fields, including chemistry, biology, medicine, and industry.

Properties

CAS No. |

64047-51-4 |

|---|---|

Molecular Formula |

C29H43NO5 |

Molecular Weight |

485.7 g/mol |

IUPAC Name |

(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one;acetic acid |

InChI |

InChI=1S/C27H39NO3.C2H4O2/c1-14-11-21-24(28-13-14)16(3)27(31-21)10-8-19-20-6-5-17-12-18(29)7-9-26(17,4)23(20)25(30)22(19)15(27)2;1-2(3)4/h5,14,16,18-21,23-24,28-29H,6-13H2,1-4H3;1H3,(H,3,4)/t14-,16+,18-,19-,20-,21+,23+,24-,26-,27-;/m0./s1 |

InChI Key |

JEDVQALXWXZHFN-AVEQMEPMSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)O)C)NC1.CC(=O)O |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)O)C)NC1.CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanaminium, 2-cyano-N-ethyl-N,N-bis[2-[(1-oxodocosyl)amino]ethyl]-, ethyl sulfate](/img/structure/B13772656.png)

![1-{2,5-Bis[2-hydroxy-3-(4-hydroxy-4-phenylpiperidin-1-yl)propoxy]phenyl}ethan-1-one--hydrogen chloride (1/2)](/img/structure/B13772668.png)

![Tris[2-(dimethylamino)ethyl] borate](/img/structure/B13772688.png)

![2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one](/img/structure/B13772696.png)

![4-Chloro-1,2-dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B13772701.png)

![4,11-Diamino-2-(2-methylpropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B13772709.png)